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molecular formula C14H12O3 B1678072 Oxybenzone CAS No. 131-57-7

Oxybenzone

Cat. No. B1678072
M. Wt: 228.24 g/mol
InChI Key: DXGLGDHPHMLXJC-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

The above prepared (2,4-dihydroxy-phenyl)-phenyl-methanone (0.775 g, 3.62 mmol) was dissolved in 15 mL of acetonitrile and treated successively at 0° C. with Cs2CO3 (1.297 g, 1.1 eq.) and iodomethane (0.242 mL, 1.08 eq.), and the mixture was then stirred over night at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, heptane/AcOEt=9/1), delivered 0.681 g of the title compound as off-white oil.
Quantity
0.775 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.297 g
Type
reactant
Reaction Step Two
Quantity
0.242 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10].[C:17]([O-])([O-])=O.[Cs+].[Cs+].IC>C(#N)C>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:17])[CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.775 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(=O)C1=CC=CC=C1
Step Two
Name
Cs2CO3
Quantity
1.297 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.242 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred over night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC(=C1)OC)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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